molecular formula C27H28N2O3 B5215260 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide

Cat. No. B5215260
M. Wt: 428.5 g/mol
InChI Key: WJPPCBDSKQPIGK-UHFFFAOYSA-N
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Description

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide, also known as CP-122,721, is a compound that has gained attention in scientific research due to its potential therapeutic effects.

Mechanism of Action

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide acts as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in pain modulation, addiction, and stress responses. By blocking the NOP receptor, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are implicated in the aforementioned processes.
Biochemical and Physiological Effects:
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide has been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward processing and addiction. It also reduces the activation of brain regions involved in pain processing, such as the dorsal horn of the spinal cord and the periaqueductal gray. 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide has several advantages for lab experiments, including its selectivity for the NOP receptor, its potency, and its favorable pharmacokinetic profile. However, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide has some limitations such as its low solubility in water, which can make it challenging to administer in certain experimental settings.

Future Directions

For research include investigating its effects on other neurotransmitter systems and developing novel formulations or delivery methods.

Synthesis Methods

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with 1-(cyclopropylcarbonyl)-4-piperidinol, followed by the coupling of the resulting intermediate with 1-naphthylmethyl bromide. The final product is obtained through purification techniques such as crystallization or column chromatography.

Scientific Research Applications

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide has been studied for its potential therapeutic effects in various areas such as pain management, addiction treatment, and neurological disorders. In preclinical studies, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide has shown promising results in reducing pain sensitivity and opioid tolerance, as well as attenuating drug-seeking behavior in animal models of addiction. Additionally, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide has been investigated for its potential neuroprotective effects in models of Alzheimer's disease and stroke.

properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(naphthalen-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c30-26(28-18-22-6-3-5-19-4-1-2-7-25(19)22)20-10-12-23(13-11-20)32-24-14-16-29(17-15-24)27(31)21-8-9-21/h1-7,10-13,21,24H,8-9,14-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPPCBDSKQPIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1-naphthylmethyl)benzamide

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